Cevine hydrochloride

Description

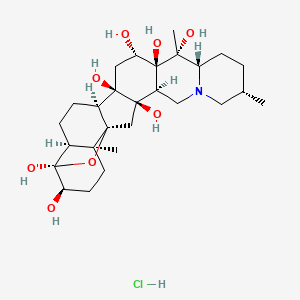

Cevine hydrochloride is a triterpene alkaloid derived from plants in the Veratrum genus, such as Veratrum album and Veratrum viride. Structurally, it contains a hemiacetal functional group and a steroidal backbone with hydroxyl and amine substituents . Its reactivity with halogenated aldehydes (e.g., chloral, bromal) in carbon disulfide (CS₂) solutions forms insoluble ether adducts, a property exploited for qualitative chemical testing . These reactions produce crystalline solids with distinct melting points (e.g., 209°C for the cevine-chloral adduct), and the stoichiometric loss of reactants during synthesis (~26–27% for chloral) highlights its precise binding behavior .

Propriétés

Numéro CAS |

6363-63-9 |

|---|---|

Formule moléculaire |

C27H44ClNO8 |

Poids moléculaire |

546.1 g/mol |

Nom IUPAC |

(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22R,23R,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-1,10,11,12,14,22,23-heptol;hydrochloride |

InChI |

InChI=1S/C27H43NO8.ClH/c1-14-4-7-18-22(3,31)26(34)17(12-28(18)11-14)24(33)13-25-16(23(24,32)10-20(26)30)6-5-15-21(25,2)9-8-19(29)27(15,35)36-25;/h14-20,29-35H,4-13H2,1-3H3;1H/t14-,15-,16-,17-,18-,19+,20-,21-,22+,23+,24+,25+,26-,27+;/m0./s1 |

Clé InChI |

BOPCVKJJANJMDO-GZZQGWMXSA-N |

SMILES |

CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)O)O)C)O)O)O)(C)O.Cl |

SMILES isomérique |

C[C@H]1CC[C@H]2[C@@]([C@]3([C@H](C[C@]4([C@@H]5CC[C@H]6[C@]7([C@]5(C[C@]4([C@@H]3CN2C1)O)O[C@]6([C@@H](CC7)O)O)C)O)O)O)(C)O.Cl |

SMILES canonique |

CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)O)O)C)O)O)O)(C)O.Cl |

Numéros CAS associés |

124-98-1 (Parent) |

Synonymes |

cevin cevine cevine hydrochloride cevine hydrochloride-hydrate cevine potassium salt sabadinine |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Cevadine

Cevadine, another Veratrum alkaloid, shares structural similarities with cevine but differs in functional groups and reactivity:

- Reactivity with Halogenated Aldehydes :

| Compound | Reactant | Product Melting Point (°C) | Reactant Loss (%) | |

|---|---|---|---|---|

| Cevadine | Chloral | 220 | — | |

| Cevine | Chloral | 209 | 27.20 |

Cevadine’s adducts exhibit higher thermal stability (melting point 220°C vs. 209°C for cevine), suggesting stronger intermolecular forces in its crystalline structure. Unlike cevine, cevadine’s residual resinous material retains its original alkaloid properties post-reaction, indicating incomplete conversion .

Veracevine and Cevagenine

These triterpene alkaloids, like cevine, undergo transformations under acidic conditions (e.g., Bi₂O₃/AcOH system) to form hydroxy-δ-lactone derivatives. Key differences include:

- Reaction Pathways :

- Physiological Implications: Additive products (e.g., cevine-chloral) may retain the bioactivity of both reactants, whereas lactone derivatives likely exhibit novel pharmacological profiles due to altered ring systems .

Cevimeline Hydrochloride

Though name-similar, cevimeline hydrochloride (C₁₀H₁₇NOS·HCl·½H₂O) is a synthetic muscarinic agonist used for xerostomia, unrelated to cevine’s triterpene structure. Its HPLC detection limits (5 ng/mL in blood) and metabolism pathways (e.g., urine retention time: 29 min) highlight its pharmaceutical optimization, contrasting with cevine’s natural alkaloid focus .

Research Findings and Implications

- Synthetic Utility : Cevine’s adducts serve as models for studying alkaloid-halogen interactions, with applications in developing water-detection assays .

- Structural Insights : Melting point disparities between cevine and cevadine adducts underscore the role of hydroxyl and amine groups in crystal packing .

- Biological Relevance : The retention of cevadine’s properties in adducts vs. cevine’s transformative reactivity suggests divergent mechanisms in alkaloid-based drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.